molecular formula C13H12N2O B6260951 N-(6-methylpyridin-3-yl)benzamide CAS No. 858851-87-3

N-(6-methylpyridin-3-yl)benzamide

Cat. No.: B6260951
CAS No.: 858851-87-3
M. Wt: 212.2
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Description

N-(6-methylpyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a 6-methylpyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-methylpyridin-3-yl)benzamide can be synthesized through several methods. One common approach involves the reaction between 6-methyl-3-aminopyridine and benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylpyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-3-yl)benzamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for specific applications .

Properties

CAS No.

858851-87-3

Molecular Formula

C13H12N2O

Molecular Weight

212.2

Purity

85

Origin of Product

United States

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